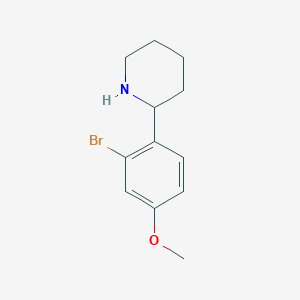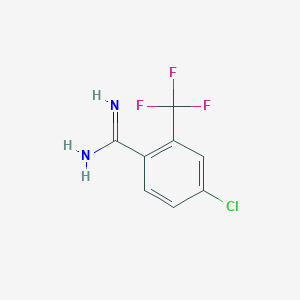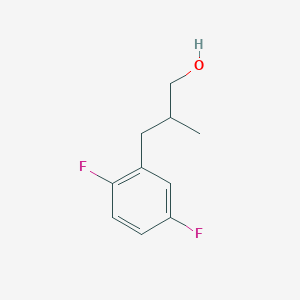
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group and a methyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride typically involves several steps, including the introduction of the ethynyl group and the formation of the amine hydrochloride salt. The synthetic routes may vary, but common methods include:
Alkylation: Introduction of the ethynyl group to the cyclohexane ring.
Amination: Conversion of the intermediate to the amine.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group and amine functionality allow it to bind to various receptors and enzymes, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethynyl-4-methylcyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-Ethynylcyclohexan-1-amine: Lacks the methyl group, leading to different chemical properties.
4-Methylcyclohexan-1-amine: Lacks the ethynyl group, affecting its reactivity and applications.
Cyclohexan-1-amine: A simpler structure without the ethynyl and methyl groups, used as a basic building block in organic synthesis.
Properties
Molecular Formula |
C9H16ClN |
|---|---|
Molecular Weight |
173.68 g/mol |
IUPAC Name |
1-ethynyl-4-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-3-9(10)6-4-8(2)5-7-9;/h1,8H,4-7,10H2,2H3;1H |
InChI Key |
IHUDUSNDXYNPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C#C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridin-7-yl}pyrrolidine](/img/structure/B13565845.png)
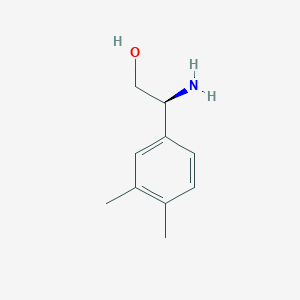
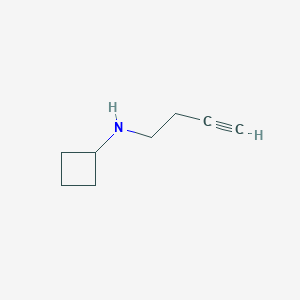
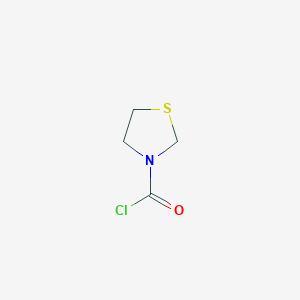
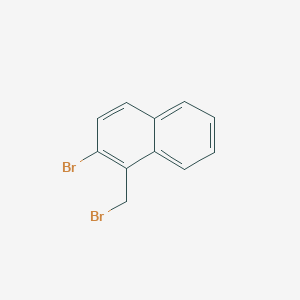
![3-(7-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565868.png)
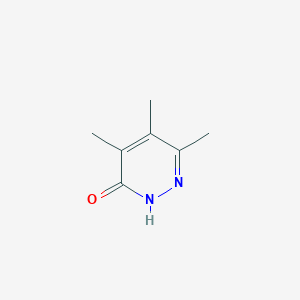
![N-[(E)-1-phenylethylideneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B13565875.png)

![2-Amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13565886.png)
